3-Propoxycyclobutane-1-carboxylic acid
Description
Contextual Significance of Cyclobutane (B1203170) Ring Systems in Organic Chemistry
Cyclobutane rings, while less common than their five- and six-membered counterparts in nature, are crucial structural motifs in numerous biologically active molecules and serve as versatile intermediates in organic synthesis. nih.gov Their unique chemical properties, largely dictated by inherent ring strain, set them apart from other cycloalkanes.
Historical Perspective of Cyclobutane Synthesis and Reactivity
The study of cyclobutanes dates back to the late 19th century, with early investigations driven by the desire to understand the stability and structure of cyclic hydrocarbons. The German chemist Adolf von Baeyer first proposed his "strain theory" in 1885, which attempted to explain the stability of cycloalkanes based on the deviation from the ideal tetrahedral bond angle of 109.5°. masterorganicchemistry.com Initially, the synthesis of cyclobutane derivatives was challenging. However, the development of photochemical [2+2] cycloaddition reactions provided a powerful and direct method for constructing the four-membered ring. wikipedia.org Over the years, synthetic methodologies have expanded significantly to include transition-metal-catalyzed reactions, ring expansions, and C-H functionalization approaches, making complex and functionalized cyclobutanes more accessible. acs.orgorganic-chemistry.org These advancements have allowed chemists to harness the unique reactivity of the cyclobutane scaffold for complex molecule synthesis. researchgate.net
Importance of Strain Energy in Cyclobutane Reactivity and Conformation
The chemistry of cyclobutane is dominated by its significant ring strain, which is a combination of angle strain and torsional strain. The total strain energy of cyclobutane is approximately 110 kJ/mol (26.3-26.4 kcal/mol), which is comparable to that of cyclopropane (B1198618) (around 115 kJ/mol). masterorganicchemistry.comlibretexts.orglibretexts.org
Angle Strain : An ideal sp³ hybridized carbon has bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to substantial angle strain. wikipedia.org
Torsional Strain : If cyclobutane were perfectly flat, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, resulting in significant torsional strain. pressbooks.pub
Interactive Data Table: Strain Energies of Small Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kJ/mol) | Key Strain Contributor(s) |
|---|---|---|---|
| Cyclopropane | 3 | ~115 | Angle Strain, Torsional Strain |
| Cyclobutane | 4 | ~110 | Angle Strain, Torsional Strain |
| Cyclopentane | 5 | ~26 | Torsional Strain |
Role of Functionalized Cyclobutanes as Key Building Blocks
Despite the challenges in their synthesis, functionalized cyclobutanes are highly valuable building blocks, providing access to novel chemical space for drug discovery and natural product synthesis. acs.orgnih.gov Their rigid, three-dimensional structures are desirable features in medicinal chemistry. While only a handful of FDA-approved drugs contain a cyclobutane ring, the development of new synthetic methods is increasing their application. nih.gov Functionalized cyclobutanes are precursors to a wide variety of other compounds through strain-releasing reactions, rearrangements, and insertions. researchgate.net For instance, methods like photosensitized [2+2] cycloadditions can produce complex, densely functionalized cyclobutane scaffolds that are amenable to further diversification. nih.govacs.org
Overview of Carboxylic Acid Derivatives in Organic Synthesis
Carboxylic acids and their derivatives are among the most fundamental functional groups in organic chemistry. They are widespread in nature and serve as key intermediates in the chemical and pharmaceutical industries. rsc.org The general structure consists of a carbonyl group (C=O) bonded to a hydroxyl group (-OH), denoted as -COOH. byjus.com
General Reactivity Patterns of Carboxylic Acids
The chemistry of carboxylic acids is characterized by the properties of the carboxyl group. Their primary reactions include deprotonation to form carboxylate anions, and, more significantly for synthesis, nucleophilic acyl substitution. In these substitution reactions, the hydroxyl group is replaced by another nucleophile. libretexts.orgmsu.edu
The reactivity of the carbonyl carbon in carboxylic acids is influenced by several factors. It is electrophilic due to the polarization of the C=O bond. However, it is generally less reactive than aldehydes and ketones towards nucleophilic attack because the hydroxyl group is a poor leaving group. libretexts.orgmsu.edu Furthermore, resonance stabilization between the lone pairs on the hydroxyl oxygen and the carbonyl group can decrease the electrophilicity of the carbonyl carbon. youtube.com
To undergo substitution, the hydroxyl group must typically be converted into a better leaving group, often by protonation under acidic conditions. msu.edu The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is:
Acyl Halides > Anhydrides > Thioesters > Esters / Carboxylic Acids > Amides > Carboxylate Anions libretexts.org
This trend is explained by the stability of the leaving group (weaker bases are better leaving groups) and the degree of electronic activation of the carbonyl carbon. libretexts.orglibretexts.org
Interactive Data Table: Relative Reactivity of Carboxylic Acid Derivatives
| Derivative Class | Leaving Group | Basicity of Leaving Group | Relative Reactivity |
|---|---|---|---|
| Acyl Chloride | Cl⁻ | Very Weak | Very High |
| Acid Anhydride (B1165640) | RCOO⁻ | Weak | High |
| Ester | RO⁻ | Strong | Moderate |
| Carboxylic Acid | OH⁻ | Strong | Moderate |
Challenges in Carboxylic Acid Synthesis and Transformation
While carboxylic acids are valuable building blocks, their transformation presents several challenges. A primary hurdle is the high stability of the molecule, which can necessitate harsh reaction conditions like high temperatures or the use of strong reagents. rsc.orgrsc.org The acidic proton of the carboxyl group can interfere with many reactions, particularly those involving organometallic reagents or strong bases, by undergoing an acid-base reaction instead of the desired transformation. acs.org
Furthermore, the carboxylate anion, formed upon deprotonation, is significantly less electrophilic and thus resistant to nucleophilic attack. msu.eduacs.org This often requires the in situ activation of the carboxylic acid, for example, by converting it into a mixed anhydride or an acyl halide, to enhance its reactivity for subsequent transformations. acs.org Achieving selectivity in molecules with multiple functional groups is another significant challenge in synthetic strategies involving carboxylic acids. rsc.org
Physicochemical and Synthetic Profile of 3-Propoxycyclobutane-1-carboxylic acid
While extensive, peer-reviewed research specifically detailing the synthesis and reactivity of this compound is not widely published, its properties and synthetic pathways can be inferred from established principles of cyclobutane and carboxylic acid chemistry, as well as from patented synthetic routes for analogous structures like 3-oxocyclobutanecarboxylic acid. google.comgoogle.com
Properties: The compound's structure suggests it is a liquid or low-melting solid at room temperature. The presence of the carboxyl group allows for hydrogen bonding, likely giving it a higher boiling point than non-polar compounds of similar molecular weight. libretexts.org Solubility in water is expected to be limited due to the nonpolar propoxy and cyclobutane components, though it should be soluble in common organic solvents. libretexts.org
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Appearance | Inferred to be a colorless liquid or white solid |
Potential Synthesis: A plausible synthesis for this compound could start from a commercially available cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid or its ester derivative. chemicalbook.com A general synthetic strategy might involve:
Reduction : The ketone in a 3-oxocyclobutane derivative could be reduced to a hydroxyl group using a standard reducing agent like sodium borohydride.
Etherification : The resulting hydroxyl group could then be converted to a propoxy group via a Williamson ether synthesis, reacting the corresponding alcohol with a propyl halide (e.g., propyl bromide) in the presence of a base.
Hydrolysis : If the starting material was an ester, a final hydrolysis step under acidic or basic conditions would yield the target carboxylic acid.
This multi-step process highlights the synthetic challenges discussed earlier, requiring careful control of reaction conditions to manage the different functional groups present in the molecule.
Specific Focus on this compound
This compound is a specific derivative within this class, identified by the CAS number 1707568-68-0. synthonix.com Its molecular structure consists of a cyclobutane ring substituted with a propoxy group (-OCH2CH2CH3) at the 3-position and a carboxylic acid group (-COOH) at the 1-position.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1707568-68-0 |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.20 g/mol |
| SMILES | CCCOC1CC(C(=O)O)C1 |
Data sourced from commercial supplier information. synthonix.com
The 1,3-disubstituted pattern of this compound gives rise to stereoisomerism. The substituents can either be on the same side of the ring, forming the cis isomer, or on opposite sides, forming the trans isomer. These two diastereomers can have distinct physical, chemical, and biological properties due to their different spatial arrangements.
The cyclobutane ring itself is not planar but exists in a puckered conformation to relieve some of its torsional strain. acs.org The energetic barrier for ring flipping is relatively low. For 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers depends on the steric bulk of the substituents. In the case of this compound, both the propoxy and carboxylic acid groups can occupy either an axial or equatorial position in the puckered ring, leading to different conformers for each diastereomer. researchgate.net The interplay between these conformational preferences and the electronic effects of the ether and carboxylic acid functionalities are key aspects of its structural chemistry. Generally, in 1,3-disubstituted cyclobutanes, the trans isomer is often more stable as it allows both substituents to occupy pseudo-equatorial positions, minimizing steric hindrance. However, intramolecular interactions could potentially stabilize the cis isomer. chemistryschool.net
The academic investigation into this compound and similar structures is driven by the broader interest in cyclobutane-containing molecules in medicinal chemistry. The inclusion of a cyclobutane ring can confer several advantageous properties upon a drug candidate:
Conformational Constraint: The rigid nature of the cyclobutane scaffold can lock a molecule into a specific conformation that is optimal for binding to a biological target. nih.govachemblock.com This can lead to increased potency and selectivity.
Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance the metabolic stability of a drug, leading to a longer half-life in the body. bldpharm.com
Three-Dimensionality: As the demand for more three-dimensional molecules in drug discovery grows, scaffolds like cyclobutane are increasingly valuable for exploring new chemical space. nih.gov
Novelty and Patentability: The underrepresentation of the cyclobutane motif in existing drugs makes it an attractive scaffold for developing novel and patentable drug candidates. nih.gov
The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a hydrogen bond acceptor (propoxy ether) in this compound provides functional handles for interaction with biological targets and for further chemical modification. The ether linkage, in particular, is a common feature in many approved drugs. nih.gov
Research Gaps and Objectives for this compound
Despite its commercial availability and the clear rationale for investigating cyclobutane derivatives, there is a notable absence of dedicated academic literature on this compound. This presents several clear research gaps and objectives for future studies:
Synthesis and Characterization: There is a need for the development and publication of a robust and stereoselective synthesis for both the cis and trans isomers of this compound. While general methods for related compounds exist, a specific and optimized protocol for this compound is lacking. google.comgoogle.compatsnap.com This would also involve the complete spectroscopic characterization of both diastereomers.
Stereochemical and Conformational Analysis: A detailed experimental and computational study of the conformational preferences of the cis and trans isomers is warranted. This would provide fundamental insights into the influence of the propoxy group on the puckering of the cyclobutane ring and the orientation of the carboxylic acid functionality. acs.org
Physicochemical Properties: The systematic measurement of key physicochemical properties, such as pKa, logP, and solubility, for the separated isomers would be crucial for assessing their drug-likeness and for guiding their potential application in medicinal chemistry programs.
Biological Screening: The most significant research gap is the lack of any reported biological activity for this compound. A primary objective would be to screen both the cis and trans isomers against a variety of biological targets, particularly those where conformationally constrained carboxylic acids are known to be active, such as certain enzymes and receptors. Given the interest in related compounds, screening for antiviral or CNS activity could be a logical starting point. sigmaaldrich.comchemistryschool.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-11-7-4-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFWNMRCXPKALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Propoxycyclobutane 1 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis of 3-Propoxycyclobutane-1-carboxylic acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. semanticscholar.orgillinois.edu For this compound, the analysis reveals several logical disconnections.
A primary disconnection strategy involves functional group interconversion (FGI), where the target molecule's functional groups are traced back to precursor groups. semanticscholar.org The carboxylic acid moiety can be retrosynthetically converted to a primary alcohol (hydroxymethyl group) or an aldehyde, which are common precursors that can be oxidized in the forward synthesis. The propoxy group can be disconnected via a C-O bond, leading back to a 3-hydroxycyclobutane derivative and a propyl halide or other propylating agent.
The core of the retrosynthesis lies in the disconnection of the cyclobutane (B1203170) ring itself. The most common approach for this is a [2+2] cycloaddition, breaking the four-membered ring into two, two-carbon synthons, typically an alkene and a ketene (B1206846) or another activated alkene. This deconstruction simplifies the complex target into readily accessible acyclic or simpler cyclic precursors.
Key Retrosynthetic Disconnections:
| Disconnection Type | Bond Cleaved | Precursor(s) |
| Functional Group Interconversion | C-O (ether) | 3-Hydroxycyclobutane-1-carboxylic acid ester + Propyl halide |
| Functional Group Interconversion | C-C (carboxyl) | 3-Propoxycyclobutane-1-methanol or 3-Propoxycyclobutane-1-carbaldehyde |
| C-C Bond Formation | Cyclobutane ring | Alkene + Ketene (via [2+2] cycloaddition) |
Strategies for Cyclobutane Ring Formation
The construction of the sterically strained cyclobutane ring is a significant challenge in organic synthesis. acs.org Several powerful methodologies have been developed to overcome this hurdle, providing access to a wide array of substituted cyclobutanes. nih.govgrantome.com
The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the reaction of two unsaturated components to form a four-membered ring. nih.govharvard.edunih.gov These reactions can be promoted photochemically, thermally, or by using transition metal catalysts. acs.orgbaranlab.org
Olefin-Ketene Cycloaddition: The reaction between an olefin (alkene) and a ketene is a particularly effective method for creating cyclobutanone (B123998) derivatives. harvard.edu Ketenes, with their linear structure, are highly reactive and readily undergo cycloaddition with alkenes. The resulting cyclobutanone can then be further functionalized. For the synthesis of a precursor to this compound, an appropriately substituted alkene could react with a ketene, followed by reduction of the ketone and subsequent etherification and oxidation steps.
Allene-Alkene Cycloaddition: The cycloaddition of allenes and alkenes also provides a reliable route to methylenecyclobutanes, which are versatile intermediates for further transformations.
These reactions are valued for their ability to rapidly build molecular complexity and establish key stereocenters in the cyclobutane core. nih.gov
Radical cyclization reactions offer an alternative pathway to cyclobutane rings, often proceeding under mild conditions and exhibiting high functional group tolerance. nih.gov These methods typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a tethered double bond.
A common strategy involves a 4-exo-tet cyclization, where a radical adds to an alkene to form the four-membered ring. nih.gov For instance, photoredox catalysis can be employed to generate a radical from an alkylboronic ester, which then adds to an electron-deficient alkene. nih.gov This cascade process allows for the construction of structurally diverse cyclobutanes from readily available starting materials. nih.gov
Transition metal catalysis has emerged as a powerful tool for constructing and functionalizing cyclobutane rings with high levels of control and selectivity. acs.orggrantome.com Catalysts based on iron, rhodium, gold, copper, and ruthenium have all been employed in various cyclobutane-forming reactions. acs.orgharvard.edursc.orgorganic-chemistry.org
Rhodium(III)-Catalyzed Reactions: Rhodium catalysts can facilitate the diastereoselective synthesis of substituted cyclobutanes through reactions involving C-C bond cleavage and formation, for example, between aryl quinazolinones and alkylidenecyclopropanes. acs.org
Copper-Catalyzed Radical Cascades: Copper catalysts can be used to synthesize highly functionalized cyclobutene (B1205218) derivatives directly from simple cyclobutanes through a radical cascade mechanism involving the cleavage of multiple C-H bonds. rsc.org
Gold(I)-Catalyzed Ring Expansion: Alkynyl cyclopropanols can undergo a gold(I)-catalyzed ring expansion to yield cyclobutanones, providing another entry point to the desired ring system. harvard.edu
These metal-catalyzed methods are particularly valuable for their ability to create highly substituted and stereochemically complex cyclobutane structures that are difficult to access through other means. nih.gov
Introduction and Functional Group Interconversion of the Carboxylic Acid Moiety
Once the 3-propoxycyclobutane core is established, the final key step is the introduction of the carboxylic acid group at the C1 position. This is typically achieved through the oxidation of a precursor alcohol or aldehyde.
The oxidation of primary alcohols to carboxylic acids is a fundamental and widely used transformation in organic synthesis. nih.govwikipedia.org A common precursor in this synthetic route would be (3-propoxycyclobutyl)methanol.
This transformation can be accomplished using a variety of oxidizing agents. The choice of reagent often depends on the presence of other sensitive functional groups within the molecule.
Common Oxidizing Agents for Alcohol to Carboxylic Acid Conversion:
| Oxidizing Agent/System | Description |
| Potassium Dichromate (K₂Cr₂O₇) | A strong oxidizing agent used with dilute sulfuric acid. The alcohol is typically heated under reflux with an excess of the oxidant to ensure complete conversion to the carboxylic acid. chemguide.co.uklibretexts.org |
| Jones Reagent (CrO₃/H₂SO₄) | A powerful oxidant that efficiently converts primary alcohols to carboxylic acids. wikipedia.org |
| TEMPO/NaOCl followed by NaClO₂ | A milder, two-step, one-pot procedure. The alcohol is first oxidized to the aldehyde using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (NaOCl), followed by further oxidation to the carboxylic acid with sodium chlorite (NaClO₂). This method is compatible with many sensitive functional groups. nih.gov |
| Potassium Permanganate (KMnO₄) | A very efficient and strong oxidizing agent for converting primary alcohols to carboxylic acids. wikipedia.org |
The oxidation typically proceeds via an intermediate aldehyde, which is then further oxidized to the final carboxylic acid. wikipedia.org Reaction conditions, such as using an excess of the oxidizing agent and heating under reflux, are often employed to drive the reaction to completion and prevent the isolation of the intermediate aldehyde. chemguide.co.uklibretexts.org
Hydrolysis of Nitriles or Esters
A common and reliable method for introducing the carboxylic acid functionality onto the cyclobutane core is through the hydrolysis of precursor nitriles or esters. This transformation is a fundamental reaction in organic synthesis and can be achieved under acidic or basic conditions.
The general principle of nitrile hydrolysis involves the conversion of the cyano group (-CN) into a carboxylic acid (-COOH) through the action of water in the presence of a strong acid or base. The reaction typically proceeds via an amide intermediate. Similarly, ester hydrolysis, also known as saponification when base-promoted, converts an ester group (-COOR) into a carboxylic acid.
Table 1: Comparison of Hydrolysis Methods for Carboxylic Acid Synthesis
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄, HCl), Water | Heating | Direct formation of the carboxylic acid. | Can sometimes lead to side reactions if other acid-sensitive groups are present. |
| Base-Promoted Hydrolysis (Saponification) | Strong base (e.g., NaOH, KOH), Water/Alcohol mixture | Heating | Generally high-yielding and avoids rearrangement. | Requires a final acidification step to protonate the carboxylate salt. |
While specific examples for the hydrolysis of 3-propoxycyclobutane-1-carbonitrile or its corresponding ester are not extensively documented, the general applicability of these hydrolysis methods to a wide range of nitriles and esters is well-established in organic chemistry. For instance, the hydrolysis of related cyclobutane esters to their corresponding carboxylic acids is a known transformation.
Carboxylation Reactions (e.g., CO₂ incorporation)
Direct carboxylation, involving the incorporation of carbon dioxide (CO₂), represents an atom-economical approach to installing a carboxylic acid group. This method is of growing interest due to the abundance and low cost of CO₂ as a C1 feedstock. These reactions typically involve the reaction of an organometallic intermediate or a carbanion with CO₂.
In the context of synthesizing this compound, a hypothetical route could involve the generation of a nucleophilic center on the cyclobutane ring at the C1 position, followed by quenching with CO₂. This could potentially be achieved by deprotonation of a C-H bond with a strong base or through the formation of an organometallic reagent from a corresponding halide precursor.
While the direct C-H carboxylation of unactivated alkanes is challenging, the carboxylation of organometallic compounds is a more established method. For example, a Grignard reagent or an organolithium species derived from a 1-halo-3-propoxycyclobutane could react with CO₂ to form the corresponding carboxylate, which upon acidic workup would yield the desired carboxylic acid.
Research in the field of C-H carboxylation has seen significant advances, with various catalytic systems being developed for the direct carboxylation of aromatic and heteroaromatic compounds. mdpi.com These methods often employ transition metal catalysts or strong bases to activate the C-H bond. mdpi.com Although direct application to a saturated carbocycle like 3-propoxycyclobutane is not yet a common strategy, the principles underlying these reactions could inspire future synthetic routes. For instance, Lewis acid-mediated carboxylation of aromatic compounds with CO₂ has been shown to be promoted by the addition of silyl chlorides. nih.gov
Installation and Transformation of the Propoxy Group
The introduction of the propoxy group is a critical step in the synthesis of the target molecule. This is typically achieved through etherification reactions, and the versatility of the synthesis can be enhanced through the use of protecting groups.
Etherification Strategies
The most common method for forming the propoxy ether linkage is the Williamson ether synthesis. youtube.comlumenlearning.commasterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of a 3-hydroxycyclobutane-1-carboxylate ester with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base.
The first step is the deprotonation of the hydroxyl group on the cyclobutane ring to form an alkoxide. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The resulting alkoxide then acts as a nucleophile and attacks the propyl halide in an S_N_2 reaction to form the ether.
Table 2: Key Reagents in Williamson Ether Synthesis for 3-Propoxycyclobutane-1-carboxylate Ester
| Reactant 1 | Reactant 2 | Base | Solvent |
| Ethyl 3-hydroxycyclobutane-1-carboxylate | Propyl bromide or Propyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Ethyl 3-hydroxycyclobutane-1-carboxylate | Propyl bromide or Propyl iodide | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) |
The ester group on the cyclobutane ring generally remains intact under these conditions and can be subsequently hydrolyzed to the carboxylic acid in a later step.
Protecting Group Chemistry for Synthetic Versatility
In a multi-step synthesis, it is often necessary to protect certain functional groups to prevent them from reacting under conditions intended for another part of the molecule. For the synthesis of this compound, both the hydroxyl and carboxylic acid functionalities might require protection at different stages.
For instance, if the carboxylic acid needs to be present during a reaction that is incompatible with its acidic proton, it can be protected as an ester (e.g., methyl, ethyl, or benzyl ester). oup.com These ester groups are generally stable under neutral and mildly acidic or basic conditions and can be removed later by hydrolysis. oup.com
Conversely, if a reaction needs to be performed on the carboxylic acid moiety (or its precursor) in the presence of the hydroxyl group, the hydroxyl group can be protected. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl ethers, or tetrahydropyranyl (THP) ethers. vanderbilt.edu These groups can be introduced and removed under specific conditions that are orthogonal to the reactions being performed elsewhere in the molecule.
The use of protecting groups provides synthetic flexibility, allowing for a wider range of reactions to be employed in the construction of the target molecule. The choice of a specific protecting group depends on its stability towards the reaction conditions of the subsequent steps and the ease of its removal.
Development of Stereoselective Synthetic Routes
The stereochemistry of the substituents on the cyclobutane ring can have a significant impact on the biological activity of a molecule. Therefore, the development of stereoselective synthetic routes to control the relative and absolute configuration of this compound is of considerable importance.
Asymmetric Catalysis in Cyclobutane Formation
A powerful strategy for establishing stereocenters during the formation of the cyclobutane ring is through the use of asymmetric catalysis. nih.govnih.gov The [2+2] cycloaddition reaction is a common method for constructing cyclobutane rings, and the use of chiral catalysts can induce high levels of enantioselectivity in this process. acs.orgresearchgate.net
Chiral Lewis acids and organocatalysts have been successfully employed to catalyze the enantioselective [2+2] cycloaddition of various alkenes. For example, chiral aluminum bromide complexes have been shown to be effective catalysts for the cycloaddition of vinyl ethers with α,β-unsaturated esters, affording cyclobutane products with excellent yields and enantioselectivities. acs.orgresearchgate.net This approach could be adapted to the synthesis of a precursor to this compound by choosing appropriate alkene starting materials.
Table 3: Examples of Chiral Catalysts in [2+2] Cycloaddition Reactions for Cyclobutane Synthesis
| Catalyst Type | Example Catalyst | Reactant Types | Stereoselectivity | Reference |
| Chiral Lewis Acid | Chiral oxazaborolidine-AlBr₃ complex | Vinyl ethers and α,β-unsaturated esters | High enantioselectivity | acs.orgresearchgate.net |
| Organocatalyst | Chiral thiourea catalyst | Alkenes and allenes | High enantioselectivity | nih.gov |
| Chiral CBS Catalyst | Corey-Bakshi-Shibata catalyst | Alkenes | High enantioselectivity | nih.gov |
By employing such catalytic systems, it is possible to synthesize enantiomerically enriched cyclobutane intermediates that can then be further functionalized to yield the desired stereoisomer of this compound. The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.
Chiral Auxiliary-Based Approaches
Chiral auxiliary-based synthesis is a well-established strategy for controlling stereochemistry. This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in preference to others. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
While specific examples detailing the synthesis of this compound using this method are not extensively documented, the general principles can be applied to its precursors. A common approach involves the diastereoselective functionalization of a cyclobutane precursor that is covalently bonded to a chiral auxiliary. For instance, a [2+2] cycloaddition reaction, a cornerstone of cyclobutane synthesis, can be rendered highly diastereoselective by attaching a chiral auxiliary to one of the alkene components. mdpi.com
Alternatively, an achiral cyclobutanone derivative could be converted into a chiral enolate by attaching an auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone. The subsequent alkylation of this chiral enolate would proceed with high diastereoselectivity due to the steric influence of the auxiliary, allowing for the controlled installation of substituents on the cyclobutane ring. The final steps would involve cleavage of the auxiliary to reveal the chiral carboxylic acid and subsequent functionalization to install the propoxy group.
General Steps in Chiral Auxiliary-Mediated Synthesis:
| Step | Description | Key Considerations |
| 1. Attachment | Covalent coupling of the chiral auxiliary to a precursor molecule (e.g., a cyclobutene or cyclobutanone derivative). | Formation of a stable bond (e.g., amide, ester) that can be cleaved later without racemization. |
| 2. Diastereoselective Transformation | Performing the key bond-forming reaction (e.g., cycloaddition, alkylation, conjugate addition). The auxiliary sterically shields one face of the molecule, directing the incoming reagent to the opposite face. | High diastereomeric excess (d.e.) is desired. Reaction conditions (temperature, solvent, Lewis acid) are optimized to maximize selectivity. |
| 3. Cleavage | Removal of the chiral auxiliary to yield the enantiomerically enriched product. | Cleavage conditions must be mild enough to avoid epimerization of the newly formed stereocenter(s). The auxiliary should be recoverable in high yield. |
This methodology provides a reliable, albeit often lengthy, route to enantiopure cyclobutane derivatives by leveraging well-understood principles of asymmetric induction.
Enantioselective C-H Activation Reactions
Enantioselective Carbon-Hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. This approach avoids the need for pre-functionalized starting materials by directly converting inert C-H bonds into new C-C or C-heteroatom bonds. In the context of cyclobutane synthesis, transition metal catalysis, particularly with palladium and rhodium, has enabled the enantioselective functionalization of prochiral C(sp³)–H bonds on the cyclobutane ring.
Palladium-Catalyzed C-H Arylation and Vinylation:
Seminal work has demonstrated that a directing group, such as a carboxylic acid derivative, can guide a palladium catalyst to selectively activate a specific C-H bond. By using a chiral ligand, this process can be made enantioselective. For the synthesis of chiral cyclobutanes, a common strategy involves the use of an amide directing group attached to the cyclobutane ring.
Research has shown that chiral mono-N-protected amino acid (MPAA) ligands can facilitate the enantioselective arylation of C(sp³)–H bonds. acs.org For instance, a mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand was successfully used in the palladium-catalyzed enantioselective cross-coupling of 1-substituted-1-cyclobutanecarboxylic acid derivatives with arylboron reagents, providing access to cyclobutanes with highly congested quaternary all-carbon stereocenters. acs.org This approach directly functionalizes the β-C-H bonds of the cyclobutane ring, which corresponds to the 3-position relative to the carboxylic acid.
Further advancements have been made using tertiary alkylamines as directing groups in combination with simple N-acetyl amino acid ligands to promote the palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes with aryl boronic acids. chemrxiv.org This method forges carbon-aryl bonds on the strained cyclobutane framework with excellent enantiomeric ratios. chemrxiv.org
Rhodium-Catalyzed C-H Functionalization:
Rhodium catalysts have also proven effective for the enantioselective C-H functionalization of cyclobutanes. Dirhodium catalysts featuring chiral ligands can differentiate between C-H bonds within the strained cyclobutane ring. These catalyst-controlled reactions can provide regio- and stereoselective access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes from the same starting material, simply by altering the chiral ligand on the rhodium catalyst. nih.govnih.gov
More recently, a highly enantioselective desymmetrizing C(sp³)–H amidation of azine-linked cyclobutanes has been developed using an electron-deficient Cp*Rh(III) complex combined with a novel axially chiral carboxylic acid (CCA). chemrxiv.org This reaction installs an amide group at the C-3 position to afford enantioenriched cis-configured amido-cyclobutane scaffolds. chemrxiv.org
These C-H activation strategies represent the cutting edge of asymmetric synthesis, offering novel and efficient retrosynthetic disconnections for complex targets like this compound.
Key Research Findings in Enantioselective C-H Activation for Cyclobutane Synthesis:
| Catalyst System | Directing Group | Transformation | Key Features |
| Pd(II) / Chiral MPAHA Ligand | Amide | C-H Arylation | Enables synthesis of cyclobutanes with chiral quaternary stereocenters. acs.org |
| Pd(II) / N-Acetyl Amino Acid Ligand | Tertiary Alkylamine | C-H Arylation | Directs γ-C–H activation with high enantioselectivity. chemrxiv.org |
| Rh₂(II) / Chiral Carboxylate Ligands | None (Carbene Insertion) | C-H Functionalization | Catalyst-controlled regioselectivity for 1,1- or 1,3-disubstitution. nih.govnih.gov |
| Cp*Rh(III) / Chiral Carboxylic Acid | Azine | C-H Amidation | Desymmetrization of prochiral cyclobutanes to give cis-amido products with high enantiocontrol. chemrxiv.org |
Reactivity and Mechanistic Studies of 3 Propoxycyclobutane 1 Carboxylic Acid
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group capable of undergoing a wide range of transformations. These reactions are central to the synthetic utility of 3-Propoxycyclobutane-1-carboxylic acid, allowing for its conversion into various derivatives.
The conversion of the carboxylic acid to esters and amides is fundamental for creating derivatives with altered physical and chemical properties.
Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder, non-acidic conditions, which is particularly useful for sensitive substrates. orgsyn.org
Amidation: The formation of amides requires converting the carboxylic acid into a more reactive intermediate, as amines are generally less nucleophilic than alcohols. This can be achieved by first converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. Another common method involves the use of coupling agents, similar to esterification, which activate the carboxylic acid to react directly with an amine.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagent(s) | Product | General Conditions |
|---|---|---|---|
| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-propoxycyclobutane-1-carboxylate | Reflux in excess methanol |
| DCC Coupling Esterification | Ethanol (CH₃CH₂OH), DCC, DMAP (cat.) | Ethyl 3-propoxycyclobutane-1-carboxylate | Dichloromethane, Room Temp |
The carboxyl group can be reduced to either a primary alcohol or an aldehyde, depending on the reagents and conditions employed.
Reduction to Alcohol: The direct reduction of a carboxylic acid to a primary alcohol is a challenging transformation that requires powerful reducing agents. nih.gov Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily converting carboxylic acids to their corresponding primary alcohols. libretexts.orgcommonorganicchemistry.com Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF), is another common reagent that selectively reduces carboxylic acids. libretexts.orgcommonorganicchemistry.com
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more complex because aldehydes are more easily reduced than the starting acid. Therefore, a direct one-step reduction is often difficult, and the aldehyde intermediate is typically reduced further to the alcohol. libretexts.org To achieve this transformation, a multi-step approach is often necessary. One common strategy involves first converting the carboxylic acid to a derivative like an acyl chloride or a thioester, which can then be reduced to the aldehyde using a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride or through the Fukuyama reduction. quora.com
Table 2: Reduction Reactions of the Carboxylic Acid Group
| Target Product | Reagent(s) | Product Name | Key Considerations |
|---|
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids like this compound, this reaction is generally difficult and requires high temperatures. However, the presence of specific functional groups can facilitate decarboxylation under milder conditions. The most common example is the decarboxylation of β-keto acids, which readily lose CO₂ upon gentle heating through a cyclic transition state. youtube.comyoutube.com
Since this compound does not possess a β-carbonyl group, it is not expected to undergo facile thermal decarboxylation. Alternative, more specialized methods like the Barton decarboxylation, which proceeds via a radical mechanism after converting the acid to a thiohydroxamate ester, could be employed to achieve this transformation. wikipedia.org
As a carboxylic acid, this compound is a Brønsted-Lowry acid, capable of donating a proton to a base to form a carboxylate salt. The acidity of a carboxylic acid is quantified by its pKa value. For comparison, the pKa of cyclobutanecarboxylic acid is approximately 4.7. The propoxy group at the 3-position is an electron-donating group, which may slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to the unsubstituted parent compound, but the effect is generally small.
Salt formation occurs readily upon treatment with a base. This reaction is fundamental to modifying the solubility of the compound, as carboxylate salts are typically more water-soluble than the parent carboxylic acid.
Table 3: Salt Formation with Various Bases
| Base | Formula | Product Salt Name |
|---|---|---|
| Sodium Hydroxide | NaOH | Sodium 3-propoxycyclobutane-1-carboxylate |
| Potassium Bicarbonate | KHCO₃ | Potassium 3-propoxycyclobutane-1-carboxylate |
| Ammonia | NH₃ | Ammonium 3-propoxycyclobutane-1-carboxylate |
| Triethylamine | (CH₃CH₂)₃N | Triethylammonium 3-propoxycyclobutane-1-carboxylate |
Transformations Involving the Propoxy Ether Linkage
The propoxy group introduces an ether linkage, which is generally stable but can be cleaved under specific, typically harsh, conditions.
The cleavage of ethers typically requires strong acids. masterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile from the acid (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms.
The mechanism of the nucleophilic attack (Sₙ1 or Sₙ2) depends on the structure of the ether. In the case of this compound, the carbons are secondary (on the cyclobutane (B1203170) ring) and primary (on the propyl chain). Attack by a nucleophile like I⁻ (from HI) would likely occur at the less sterically hindered primary carbon of the propyl group via an Sₙ2 mechanism. This would yield 3-hydroxycyclobutane-1-carboxylic acid and 1-iodopropane.
Table 4: Ether Cleavage Reaction
| Reagent | Mechanism | Products | Conditions |
|---|---|---|---|
| Hydroiodic Acid (HI) | Sₙ2 | 3-Hydroxycyclobutane-1-carboxylic acid + 1-Iodopropane | Concentrated HI, heat |
| Boron Tribromide (BBr₃) | Lewis acid-mediated cleavage | 3-Hydroxycyclobutane-1-carboxylic acid + 1-Bromopropane | Aprotic solvent (e.g., CH₂Cl₂), low temperature |
Potential for Rearrangements Involving the Ether
The propoxy group in this compound introduces the possibility of rearrangements involving the ether linkage, particularly under acidic conditions. While ethers are generally stable, the presence of a strained ring can influence their reactivity.
Under strong acid catalysis, the oxygen atom of the propoxy group can be protonated, forming a good leaving group (propanol). This could theoretically lead to the formation of a cyclobutyl cation. However, direct cleavage of the C-O bond is more probable than a complex rearrangement of the propoxy group itself. Skeletal rearrangements involving the ether are more commonly observed in cyclic ethers (oxacycloalkanes) where ring strain plays a more direct role in the rearrangement pathway. For an exocyclic ether like the one present in this compound, acid-catalyzed cleavage is the more anticipated reaction pathway under harsh conditions.
Cyclobutane Ring Reactivity and Transformations
The reactivity of the cyclobutane ring is the most significant aspect of the molecule's chemistry, driven by the desire to relieve approximately 26.3 kcal/mol of ring strain. nih.gov This stored energy facilitates a range of transformations not commonly observed in acyclic or larger ring systems.
Ring opening reactions are a characteristic feature of cyclobutane chemistry, providing a thermodynamic driving force for many transformations. researchgate.net These reactions can be initiated by heat, acid catalysis, or nucleophilic attack.
Thermal Reactions: The thermal decomposition of the cyclobutane ring typically proceeds through a biradical mechanism to yield two ethylene molecules or their derivatives. For this compound, heating would likely lead to the cleavage of the ring into substituted alkene fragments. Thermally induced electrocyclic ring-opening is also a well-known reaction for cyclobutene (B1205218) derivatives, which could be accessed from the parent saturated compound. researchgate.net
Acid-Catalyzed Reactions: In the presence of acid, protonation can occur at either the ether oxygen or the carbonyl oxygen of the carboxylic acid. Protonation weakens the C-C bonds of the ring and can facilitate ring opening to form a more stable, acyclic carbocation intermediate. This process is driven by the release of inherent ring strain.
Nucleophilic Reactions: While unsubstituted cyclobutane is relatively inert to nucleophiles, the presence of the electron-withdrawing carboxylic acid group enhances the ring's susceptibility to nucleophilic attack. researchgate.net This "donor-acceptor" type reactivity allows nucleophiles to attack one of the ring carbons, leading to cleavage of a C-C bond and formation of a linear product.
Table 1: Overview of Potential Ring Opening Reactions
| Reaction Type | Initiator/Catalyst | Probable Mechanism | Potential Outcome |
|---|---|---|---|
| Thermal | Heat | Biradical C-C cleavage | Formation of substituted alkene fragments |
| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Carbocation formation | Acyclic carbocation intermediate, leading to various products |
| Nucleophilic | Strong Nucleophile (e.g., CN⁻, RS⁻) | Nucleophilic addition-elimination | Linear chain product with nucleophile incorporated |
Ring expansion reactions provide a pathway to convert the strained four-membered cyclobutane ring into a more stable five-membered cyclopentane ring. chemistrysteps.com These reactions are typically driven by the formation of a carbocation on a carbon atom adjacent to the ring. masterorganicchemistry.comyoutube.com
A common strategy involves the generation of this carbocation through the departure of a leaving group. For this compound, this could be achieved through several hypothetical transformations:
Reduction and Activation: The carboxylic acid could be reduced to a primary alcohol. Subsequent conversion of the hydroxyl group into a good leaving group (like a tosylate) and its departure would generate the exocyclic primary carbocation necessary to initiate ring expansion.
Tiffeneau–Demjanov Rearrangement: Conversion of the carboxylic acid to a primary amine, followed by treatment with nitrous acid, would form a diazonium salt. The loss of N₂ gas would generate the carbocation, triggering the expansion of the cyclobutane to a cyclopentanone.
Pinacol-type Rearrangement: If the molecule were converted into a 1,2-diol derivative on the ring, acid catalysis could promote a pinacol rearrangement, which involves a ring-expanding migration to a carbocationic center. libretexts.org
The driving force for these rearrangements is twofold: the relief of ring strain and the formation of a more stable carbocation within the newly formed five-membered ring. chemistrysteps.com
While less common than ring expansions, methodologies exist to contract a cyclobutane ring to a cyclopropane (B1198618) derivative. These reactions typically require specific functional group arrangements that are not present in the parent molecule but could be introduced synthetically.
Wolff Rearrangement: If this compound were converted into a 2-diazocyclobutanone, photolytic or thermal conditions could induce the loss of N₂ and subsequent Wolff rearrangement. This process involves the contraction of the ring to form a cyclopropyl ketene (B1206846), which can be trapped by nucleophiles. libretexts.org
Favorskii Rearrangement: The conversion of the starting material into a 2-halocyclobutanone would create a substrate for the Favorskii rearrangement. Treatment with a base would lead to the formation of a cyclopropanone intermediate, which ultimately yields a cyclopropanecarboxylic acid derivative.
These methods highlight the synthetic versatility of the cyclobutane ring, which can serve as a precursor to even more strained three-membered rings through carefully designed reaction sequences.
The strained C-C bonds of the cyclobutane ring are susceptible to activation by transition metal catalysts. This can lead to selective bond cleavage and the insertion of new fragments, providing a powerful tool for constructing more complex molecular architectures.
Furthermore, the field of C-H functionalization offers a direct route to modify the cyclobutane skeleton. The carboxylic acid group is a well-established directing group in transition-metal-catalyzed C-H activation. This directing ability could be exploited to selectively functionalize the C-H bonds at positions 2 and 4 of the cyclobutane ring in this compound, allowing for the controlled introduction of aryl, alkyl, or other functional groups.
Investigations into Reaction Kinetics and Thermodynamics
The reactivity of this compound is dictated by a combination of thermodynamic and kinetic factors.
Thermodynamics: The primary thermodynamic consideration is the substantial ring strain of the cyclobutane core, estimated to be around 26.3 kcal/mol. nih.gov This high potential energy means that reactions leading to the opening or expansion of the ring are often highly exothermic and thermodynamically favorable. wiley-vch.de The relief of this strain is a powerful driving force for its chemical transformations.
Table 2: Ring Strain Energies of Small Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 28.1 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 7.1 |
Data sourced from references nih.gov.
Kinetics: Despite its thermodynamic instability, cyclobutane is kinetically stable at ambient temperatures. The activation energy for the thermal decomposition of cyclobutane, for example, is significant, preventing spontaneous ring opening. arxiv.org Therefore, reactions involving the cleavage or rearrangement of the cyclobutane ring in this compound typically require an energy input, such as heat or the use of a catalyst, to overcome the kinetic barrier. The specific substituents—the propoxy and carboxylic acid groups—can influence these activation energies by stabilizing or destabilizing reaction intermediates and transition states.
Computational and Experimental Mechanistic Elucidation
Detailed mechanistic studies, both computational and experimental, specifically targeting this compound are not extensively reported in the current scientific literature. However, insights into its potential reactivity and reaction mechanisms can be drawn from studies on analogous cyclobutane carboxylic acid derivatives. Research in this area often focuses on leveraging the unique strain of the cyclobutane ring and the directing capabilities of the carboxylic acid group to achieve selective C–H functionalization and ring-opening reactions.
One of the key areas of investigation for cyclobutane carboxylic acids is the palladium-catalyzed C–H bond activation. The carboxylic acid moiety can act as a directing group, facilitating the functionalization of otherwise unreactive C–H bonds. For instance, studies on other cycloalkane carboxylic acids have shown that it is possible to achieve γ-selective transannular C–H arylation. nih.gov This type of reaction, which would correspond to functionalization at the 3-position of the cyclobutane ring, is particularly challenging due to the ring's rigidity. nih.gov Overcoming the inherent preference for β-C–H activation in cyclobutane systems often requires the use of specific ligands. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating the mechanisms of these transformations. These studies can model transition states and reaction intermediates, providing insights into the energies of different potential pathways and explaining observed selectivities. For related systems, computational work has supported mechanisms involving a concerted metalation-deprotonation step, where the carboxylic acid group assists in the C–H bond cleavage.
Experimental evidence for these mechanisms is often gathered through a combination of kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates. For example, the formation of palladacycle intermediates is a common feature in palladium-catalyzed C–H functionalization reactions directed by a carboxylic acid.
The reactivity of the cyclobutane ring itself, stemming from its significant ring strain (approximately 26 kcal/mol), also dictates a range of potential mechanistic pathways. Under acidic, basic, thermal, or photochemical conditions, cyclobutane derivatives can undergo ring-opening reactions. researchgate.net The specific outcome of these reactions is highly dependent on the substitution pattern of the ring.
While no specific data tables for this compound are available, the following table illustrates the type of data that would be generated in a typical experimental study on the C–H arylation of a generic cyclobutane carboxylic acid.
Table 1: Illustrative Data for a Hypothetical Pd-Catalyzed γ-Arylation of a Cyclobutane Carboxylic Acid
| Entry | Ligand | Oxidant | Solvent | Temperature (°C) | Yield of γ-arylated product (%) |
| 1 | L1 | AgOAc | Toluene | 100 | 25 |
| 2 | L2 | AgOAc | Toluene | 100 | 45 |
| 3 | L2 | Cu(OAc)₂ | Toluene | 100 | 60 |
| 4 | L2 | Cu(OAc)₂ | Dioxane | 120 | 75 |
| 5 | L2 | Cu(OAc)₂ | Dioxane | 100 | 68 |
Stereochemical Aspects of 3 Propoxycyclobutane 1 Carboxylic Acid
Analysis of Possible Stereoisomers (Enantiomers and Diastereomers)
3-Propoxycyclobutane-1-carboxylic acid possesses two stereogenic centers at the C1 and C3 positions of the cyclobutane (B1203170) ring. The presence of these two distinct chiral centers means that the molecule can exist as a maximum of four possible stereoisomers (2n, where n=2).
These stereoisomers manifest as two pairs of enantiomers. The relative orientation of the two substituent groups—the carboxylic acid and the propoxy group—defines them as either cis or trans diastereomers.
Trans Isomers: The trans configuration, where the substituents are on opposite sides of the ring, exists as a pair of enantiomers: (1R,3R)-3-Propoxycyclobutane-1-carboxylic acid and (1S,3S)-3-Propoxycyclobutane-1-carboxylic acid. These two molecules are non-superimposable mirror images of each other.
Cis Isomers: The cis configuration, where the substituents are on the same side of the ring, also exists as a pair of enantiomers: (1R,3S)-3-Propoxycyclobutane-1-carboxylic acid and (1S,3R)-3-Propoxycyclobutane-1-carboxylic acid. As the substituents at C1 (carboxylic acid) and C3 (propoxy group) are different, a plane of symmetry does not exist, and therefore the cis isomer is chiral.
The relationship between any cis isomer and any trans isomer is diastereomeric. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their potential separation using techniques like chromatography or crystallization.
| Stereoisomer | Configuration | Relationship |
| (1R,3R) | trans | Enantiomer of (1S,3S) |
| (1S,3S) | trans | Enantiomer of (1R,3R) |
| (1R,3S) | cis | Enantiomer of (1S,3R) |
| (1S,3R) | cis | Enantiomer of (1R,3S) |
| (1R,3R) and (1R,3S) | trans vs. cis | Diastereomers |
| (1S,3S) and (1S,3R) | trans vs. cis | Diastereomers |
Conformational Analysis of the Cyclobutane Ring and Substituents
Unlike planar schematic drawings often suggest, the cyclobutane ring is not flat. A planar conformation would induce significant torsional strain from eclipsing C-H bonds and angle strain from the deviation from the ideal tetrahedral bond angle of 109.5°. masterorganicchemistry.com To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. youtube.com This non-planar structure reduces the torsional strain by staggering the hydrogen atoms on adjacent carbons. libretexts.org
The puckered conformation of cyclobutane is dynamic, with the ring rapidly inverting or "flapping" between equivalent puckered forms at room temperature. masterorganicchemistry.com In substituted cyclobutanes like this compound, the substituents influence the energy landscape of this inversion. The stability of a given conformation is largely determined by the steric interactions of the substituents.
The two primary positions for substituents on a puckered cyclobutane ring are pseudo-axial and pseudo-equatorial. To minimize steric strain, bulky substituents preferentially occupy the more spacious pseudo-equatorial positions.
For the trans-diastereomer , a conformation where both the propoxy and carboxylic acid groups occupy pseudo-equatorial positions is the most stable, minimizing steric hindrance.
For the cis-diastereomer , one substituent must occupy a pseudo-equatorial position while the other is forced into a pseudo-axial position. The larger propoxy group would preferentially occupy the pseudo-equatorial position to minimize steric clashes, forcing the smaller carboxylic acid group into the pseudo-axial orientation.
The presence of the propoxy and carboxylic acid groups has a definitive impact on the geometry of the cyclobutane ring. The degree of puckering (defined by the dihedral angle of the ring) is influenced by the steric bulk and electronic nature of these groups. fiveable.me The larger steric demand of the n-propoxy group compared to the carboxylic acid group will likely be the dominant factor in determining the preferred conformation for the cis isomer. The molecule will adopt a pucker that maximizes the distance between the propoxy group and the opposing ring hydrogens. The ability of the carboxylic acid group to form intramolecular hydrogen bonds could also subtly influence conformational preference, though this is generally a weaker effect than steric hindrance.
| Isomer | Substituent Positions (Predicted Lowest Energy) | Primary Stabilizing Factor |
| trans-(1R,3R) / (1S,3S) | Propoxy: pseudo-equatorial; Carboxylic Acid: pseudo-equatorial | Minimization of steric strain for both groups |
| cis-(1R,3S) / (1S,3R) | Propoxy: pseudo-equatorial; Carboxylic Acid: pseudo-axial | Placement of the larger propoxy group in the less hindered position |
Methods for Chiral Resolution
Since this compound exists as pairs of enantiomers, separating these mirror-image isomers is essential for studying their distinct biological activities or for use as chiral building blocks in synthesis. This separation process is known as chiral resolution.
A classical and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This process involves reacting the racemic mixture of this compound with a single enantiomer of a chiral base (a resolving agent).
The reaction of the (±)-acid with a (+)-base yields two diastereomeric salts: [(+)-acid-(-)-base] and [(-)-acid-(-)-base]. These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. Once the salts are separated, the addition of a strong acid neutralizes the base, regenerating the individual, optically pure enantiomers of the carboxylic acid.
Modern chromatographic methods offer powerful alternatives for chiral resolution.
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers of this compound will interact differently with the CSP due to the formation of transient diastereomeric complexes, causing them to travel through the column at different rates and elute separately.
Derivatization Followed by Chromatography: An indirect method involves reacting the racemic carboxylic acid with a chiral derivatizing agent to form a pair of diastereomers. nih.gov For instance, the carboxylic acid could be converted into an amide by reacting it with a chiral amine. These resulting diastereomers can then be readily separated using standard, achiral chromatography techniques (e.g., silica (B1680970) gel column chromatography or standard HPLC) due to their different physical properties. nih.gov Following separation, the chiral auxiliary is chemically cleaved to yield the isolated enantiomers.
| Resolution Method | Principle | Key Steps |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | 1. Reaction with a chiral base. 2. Separation of diastereomeric salts by fractional crystallization. 3. Acidification to recover the resolved enantiomers. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | 1. Injection of racemic mixture onto a chiral column. 2. Elution with an appropriate mobile phase. 3. Collection of separated enantiomer fractions. |
| Derivatization | Covalent bonding to a chiral auxiliary to form separable diastereomers. | 1. Reaction with a chiral derivatizing agent. 2. Separation of diastereomers by standard chromatography. 3. Cleavage of the chiral auxiliary. |
Advanced Techniques for Stereochemical Assignment
The unambiguous assignment of stereochemistry for molecules like this compound, which possesses stereogenic centers leading to both enantiomers and diastereomers (cis/trans isomers), is critical. Beyond foundational methods, advanced spectroscopic techniques provide definitive evidence of both relative and absolute configurations.
Chiroptical Methods (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.govencyclopedia.pub For a molecule to be ECD active, it must contain a chromophore—a light-absorbing group—in a chiral environment. nih.gov
In this compound, the carboxylic acid group (–COOH) serves as the primary chromophore. The n → π* electronic transition of the carbonyl group within the carboxyl moiety is inherently sensitive to its stereochemical surroundings. The spatial arrangement of the propoxy group and the cyclobutane ring relative to the carboxylic acid dictates the sign and magnitude of the Cotton effects observed in the ECD spectrum.
The absolute configuration is typically assigned by comparing the experimental ECD spectrum with theoretical spectra generated through quantum chemical calculations, most commonly using time-dependent density functional theory (TDDFT). nih.gov This computational approach involves several key steps:
Conformational Search: Identifying all low-energy conformers of the molecule, as the experimentally observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. researchgate.netnih.gov
Spectrum Prediction: Calculating the ECD spectrum for each significant conformer of a chosen absolute configuration (e.g., (1R,3R)).
Comparison: Matching the predicted, averaged spectrum with the experimental one. A good match confirms the absolute configuration of the sample. researchgate.netrsc.org
While direct experimental data for this compound is not prominently available in the literature, studies on analogous chiral carboxylic acids demonstrate the utility of this method. For example, the absolute configuration of various chiral molecules, including those with carboxylic acid functionalities, has been successfully determined by comparing experimental and TDDFT-calculated ECD spectra. nih.govresearchgate.net The sign of the Cotton effect associated with the carboxyl n → π* transition (typically around 210-240 nm) is highly indicative of the stereochemistry at the adjacent chiral center.
Table 1: Illustrative ECD Data for a Generic Chiral Carboxylic Acid This table illustrates typical data obtained from an ECD analysis, comparing experimental results with theoretical calculations for a hypothetical chiral acid to assign its absolute configuration.
| Parameter | Experimental Result | Calculated for (S)-enantiomer | Calculated for (R)-enantiomer |
|---|---|---|---|
| λ (nm) | 215 | 214 | 214 |
| Δε (M⁻¹cm⁻¹) | +2.5 | +2.8 | -2.8 |
Advanced NMR Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the relative stereochemistry (cis vs. trans) of substituted cyclobutanes and can also be used to deduce absolute configuration, often through the use of chiral auxiliaries. researcher.life
Distinguishing cis and trans Diastereomers
The rigid, puckered nature of the cyclobutane ring results in distinct spatial relationships between substituents in cis and trans isomers, which can be probed using several NMR techniques. fiveable.me
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY and ROESY, are paramount. These techniques detect through-space interactions between protons that are in close proximity (typically <5 Å). For this compound, a NOE correlation between the proton at C1 and the protons at C3 would strongly indicate a cis relationship, as these protons would be on the same face of the ring. Conversely, the absence of such a correlation, coupled with correlations to protons on the opposite face, would suggest a trans configuration. researcher.life Research on other substituted cyclobutanes confirms that NOE is a definitive tool for assigning relative stereochemistry. acs.org
Coupling Constants (J-values): While flexible, the cyclobutane ring's geometry influences vicinal proton-proton coupling constants (³JHH). The magnitude of these couplings can sometimes differ between cis and trans isomers, although this is often complex due to the ring's puckering.
Determining Absolute Configuration
To determine the enantiomeric purity and absolute configuration of a chiral carboxylic acid like this compound, NMR methods typically involve creating diastereomers by reacting the acid with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). researcher.lifenih.gov
Chiral Derivatizing Agents (CDAs): Reacting the racemic carboxylic acid with an enantiomerically pure chiral alcohol or amine, such as (R)- or (S)-Mosher's acid or (R)-1-(1-naphthyl)ethylamin, forms a mixture of diastereomeric esters or amides. semanticscholar.orgacs.org These diastereomers have distinct NMR spectra. The chemical shifts of protons near the newly formed chiral center will differ between the two diastereomers, allowing for quantification of enantiomeric excess (e.e.). Furthermore, systematic analysis of the chemical shift differences (Δδ = δS - δR) can be used to assign the absolute configuration based on established models for the specific CDA used. acs.orgrsc.org
Chiral Solvating Agents (CSAs): An alternative to derivatization is the use of a CSA, such as (R)- or (S)-1-phenylethylamine or BINOL-based amino alcohols. nih.govrsc.org In the NMR tube, the CSA forms transient, weak diastereomeric complexes with each enantiomer of the carboxylic acid. This interaction is sufficient to induce small, but measurable, differences in the chemical shifts (ΔΔδ) of the enantiomers, allowing for the determination of enantiomeric ratio directly from the ¹H NMR spectrum. nih.govrsc.org
Table 2: Representative ¹H NMR Data for Distinguishing Diastereomers This table provides a hypothetical example of key NMR data used to differentiate between cis and trans isomers of a 1,3-disubstituted cyclobutane derivative.
| NMR Parameter | Observation for Isomer A | Observation for Isomer B | Inferred Stereochemistry |
|---|---|---|---|
| NOESY Correlation | Strong correlation between H1 and H3 | No correlation between H1 and H3 | Isomer A is cisIsomer B is trans |
| ¹H Chemical Shift (H1) | 3.15 ppm | 2.95 ppm | Different electronic environments |
| ¹H Chemical Shift (H3) | 4.10 ppm | 3.90 ppm | Different electronic environments |
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 3 Propoxycyclobutane 1 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-propoxycyclobutane-1-carboxylic acid, a suite of NMR experiments is employed to assign the structure and understand its conformational dynamics.
Proton (1H) and Carbon (13C) NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the structural elucidation of this compound. These one-dimensional experiments provide information on the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the cyclobutane (B1203170) ring, the propoxy group, and the carboxylic acid. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the carbonyl group. The protons on the cyclobutane ring would likely appear as complex multiplets due to spin-spin coupling between them.
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift (around 175-185 ppm). The carbon atom attached to the ether oxygen (C-3 of the cyclobutane ring and the first carbon of the propoxy group) will also be deshielded. A predicted ¹³C NMR spectrum suggests the following approximate chemical shifts. np-mrd.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~178 |
| Cyclobutane C1-H | 2.8 - 3.2 (m) | ~45 |
| Cyclobutane C2-H₂, C4-H₂ | 2.0 - 2.6 (m) | ~25-30 |
| Cyclobutane C3-H | 3.8 - 4.2 (m) | ~75 |
| Propoxy -OCH₂- | 3.4 - 3.6 (t) | ~70 |
| Propoxy -CH₂- | 1.5 - 1.7 (sextet) | ~23 |
| Propoxy -CH₃ | 0.9 - 1.0 (t) | ~11 |
Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, 'sextet' denotes a six-line pattern, and 'm' denotes multiplet.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
To unambiguously assign the ¹H and ¹³C signals and to piece together the molecular structure, a series of two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the cyclobutane ring, helping to trace the connectivity within the four-membered ring. It would also show correlations between the adjacent methylene (B1212753) and methyl groups of the propoxy chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. hmdb.cacolumbia.edu This is a highly sensitive technique that allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. hmdb.cacolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. columbia.eduresearchgate.net This is particularly useful for identifying the connection between the propoxy group and the cyclobutane ring (correlation between the propoxy -OCH₂- protons and C-3 of the cyclobutane ring) and for confirming the position of the carboxylic acid group (correlations between the cyclobutane protons and the carbonyl carbon). columbia.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the propoxy group and certain protons on the cyclobutane ring, helping to define their relative orientation.
Dynamic NMR for Conformational Studies
The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.orgsmolecule.com This puckering can lead to different conformations, and the substituents on the ring can exist in either axial or equatorial positions. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the conformational dynamics of this compound. By analyzing changes in the line shapes of the NMR signals with temperature, it is possible to determine the energy barriers for ring puckering and to identify the more stable conformation.
Infrared (IR) and Raman Spectroscopy Applications
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. psu.edu
Characterization of Functional Groups (Carboxylic Acid, Ether, Cyclobutane)
The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
Carboxylic Acid: This group gives rise to several distinct and strong absorption bands. The O-H stretch is typically a very broad band in the IR spectrum, appearing in the region of 2500-3300 cm⁻¹, due to strong hydrogen bonding between molecules. libretexts.org The carbonyl (C=O) stretch is a sharp and intense band, expected around 1700-1725 cm⁻¹ for a saturated carboxylic acid. libretexts.orgnih.gov The C-O stretch will also be present, typically in the 1210-1320 cm⁻¹ region.
Ether: The C-O-C stretching vibration of the propoxy group will result in a strong absorption band in the IR spectrum, typically in the range of 1070-1150 cm⁻¹.
Cyclobutane: The cyclobutane ring itself has characteristic vibrational modes, although they can be less intense and may overlap with other absorptions. dtic.mil Ring puckering and breathing vibrations of the cyclobutane ring are expected at lower frequencies.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Weak | Broad, Strong (IR) |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong | Strong (IR), Strong (Raman) |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium | Strong (IR) |
| Ether | C-O-C stretch | 1070-1150 | Medium | Strong (IR) |
| Alkyl | C-H stretch | 2850-2960 | Strong | Medium-Strong |
| Cyclobutane | Ring vibrations | Various (below 1200) | Medium-Weak | Medium-Weak |
Vibrational Mode Analysis
A detailed vibrational mode analysis, often aided by computational methods such as Density Functional Theory (DFT), can provide a more complete assignment of the observed IR and Raman bands. researchgate.net This analysis helps to understand how the different vibrational modes of the molecule are coupled. For instance, the vibrations of the cyclobutane ring can couple with the vibrations of the substituent groups, leading to shifts in their characteristic frequencies. Such a detailed analysis can provide further confirmation of the proposed structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry provides crucial information for its identification and structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound from its accurate mass measurement. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the m/z ratio to several decimal places. This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C₈H₁₄O₃, the expected exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915). The molecular ion [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, would be observed. In positive ion mode ESI-HRMS, the protonated molecule [C₈H₁₅O₃]⁺ would be detected, while in negative ion mode, the deprotonated molecule [C₈H₁₃O₃]⁻ would be prominent. nih.govnih.gov
The high accuracy of HRMS provides a high degree of confidence in the assigned molecular formula, which is a critical step in the structural elucidation process.
Table 1: Theoretical HRMS Data for this compound (C₈H₁₄O₃)
| Ion Species | Calculated m/z |
| [M]⁺ | 158.09430 |
| [M+H]⁺ | 159.10158 |
| [M+Na]⁺ | 181.08367 |
| [M-H]⁻ | 157.08702 |
This table presents theoretical high-resolution mass spectrometry data for this compound, illustrating the expected precise mass-to-charge ratios for various common ion species.
Fragmentation Pathway Elucidation and Structural Confirmation
In addition to determining the molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides invaluable structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are predictable based on the functional groups present in the molecule. libretexts.org
For this compound, the fragmentation is expected to be directed by the carboxylic acid and the propoxy ether functionalities, as well as the cyclobutane ring structure. libretexts.orgscribd.com
Key expected fragmentation pathways include:
Loss of the propoxy group: Cleavage of the C-O bond of the ether can result in the loss of a propoxy radical (•OCH₂CH₂CH₃) or a propene molecule (CH₂=CHCH₃) via a rearrangement.
Loss of the propyl group: Alpha-cleavage next to the ether oxygen can lead to the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a stable oxonium ion. youtube.com
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for carboxylic acids. whitman.edu
Ring cleavage: The strained cyclobutane ring can undergo cleavage, leading to the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules. docbrown.info The fragmentation of the cyclobutane ring itself can produce a variety of characteristic ions. docbrown.info
McLafferty Rearrangement: Carboxylic acids with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, though this is less likely to be a primary pathway for the cyclobutane ring itself but could be a factor in the fragmentation of the propoxy chain. youtube.com
By analyzing the m/z values of the resulting fragment ions, a detailed picture of the molecule's connectivity can be constructed, thus confirming the proposed structure.
Table 2: Plausible Mass Spectral Fragmentation Data for this compound
| m/z of Fragment Ion | Possible Structure / Identity | Neutral Loss |
| 115 | [M - C₃H₇]⁺ | Propyl radical |
| 113 | [M - COOH]⁺ | Carboxylic acid radical |
| 99 | [M - C₃H₇O]⁺ | Propoxy radical |
| 85 | [C₄H₅O₂]⁺ | Propene + water |
| 71 | [C₄H₇O]⁺ | Propoxy radical + CO |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Varies |
| 45 | [COOH]⁺ | C₅H₉O radical |
This table outlines hypothetical, yet scientifically plausible, fragmentation data for this compound. The m/z values of the fragment ions and their potential identities provide a basis for structural confirmation.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is particularly important for substituted cyclobutane systems that can exist as stereoisomers. wikipedia.org
For this compound, which has two stereocenters (at C1 and C3 of the cyclobutane ring), four possible stereoisomers exist: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). X-ray crystallography of a single crystal of one of these isomers would allow for the unequivocal determination of its cis or trans nature and its absolute configuration.
The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the electron density distribution within the crystal. By analyzing the intensities and positions of the diffracted beams, a three-dimensional model of the molecule can be constructed.
The resulting crystal structure would reveal:
The conformation of the cyclobutane ring: Cyclobutane rings are not perfectly planar and typically adopt a puckered conformation to relieve ring strain. X-ray data would precisely define this puckering.
The orientation of the propoxy and carboxylic acid substituents: The analysis would confirm whether the substituents are in a cis or trans relationship to each other.
Intermolecular interactions: In the solid state, molecules of this compound would likely form hydrogen bonds between the carboxylic acid groups, leading to dimers or extended networks. These interactions would be clearly visualized.
While obtaining suitable crystals for X-ray analysis can be a challenge, the detailed structural information it provides is unparalleled and serves as the gold standard for structural elucidation. nih.gov
Computational and Theoretical Investigations of 3 Propoxycyclobutane 1 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 3-propoxycyclobutane-1-carboxylic acid. These methods provide a detailed picture of the molecule's electronic structure and energetics.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization calculations are fundamental to understanding the three-dimensional structure of this compound. The cyclobutane (B1203170) ring is known to adopt a puckered conformation to alleviate torsional strain, a phenomenon that has been studied in various cyclobutane derivatives. acs.orgnih.gov For this compound, this results in cis and trans isomers, each with axial and equatorial-like positions for the substituents.
DFT calculations, for instance using the B3LYP functional with a 6-311G** basis set, can predict the optimized bond lengths, bond angles, and dihedral angles for the most stable conformers. tandfonline.com The puckering of the cyclobutane ring leads to a reduction in torsional strain, though it slightly increases angle strain as the C-C-C bond angles deviate from the ideal 90 degrees of a planar square. acs.orgmasterorganicchemistry.com
Table 1: Predicted Optimized Geometries for cis and trans Isomers of this compound This table presents hypothetical, yet scientifically plausible, data based on known values for similar compounds.
| Parameter | cis-Isomer (predicted) | trans-Isomer (predicted) | Typical Range |
|---|---|---|---|
| C-C (ring) Bond Length (Å) | 1.558 | 1.556 | 1.54 - 1.56 Å nih.gov |
| C-C-C (ring) Angle (°) | 88.5 | 88.7 | ~88° nih.gov |
| Ring Puckering Angle (°) | 25.0 | 28.0 | 20-35° acs.org |
| C=O Bond Length (Å) | 1.205 | 1.206 | 1.20 - 1.21 Å |
| C-O (ether) Bond Length (Å) | 1.432 | 1.431 | 1.43 - 1.44 Å |
Electronic structure analysis through methods like Natural Bond Orbital (NBO) can reveal details about charge distribution and frontier molecular orbitals (HOMO and LUMO). tandfonline.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the non-bonding oxygen orbitals of the carboxylic acid and propoxy groups, while the LUMO would likely be the π* orbital of the carbonyl group. DFT calculations can provide a quantitative value for this energy gap, which is crucial for understanding the molecule's electronic transitions and reactivity. acs.org
Prediction of Spectroscopic Parameters (NMR shifts, vibrational frequencies)
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.
NMR Shifts: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with good accuracy using DFT methods. acs.org The protons on the cyclobutane ring would exhibit complex splitting patterns due to their diastereotopic nature. The proton of the carboxylic acid is expected to appear significantly downfield, typically around 10–12 ppm. pressbooks.publibretexts.org The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of 165–185 ppm. pressbooks.pub The carbon atoms of the cyclobutane ring itself typically resonate around 22 ppm in the parent molecule, but the substituents in this compound would cause significant shifts from this value. docbrown.info
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table presents hypothetical, yet scientifically plausible, data based on known values for similar compounds.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C=O | ~175 | COOH | ~12.0 (broad s) |
| CH-COOH | ~45 | CH-COOH | ~3.2 (m) |
| CH-OPr | ~75 | CH-OPr | ~4.0 (m) |
| Ring CH₂ | ~30 | Ring CH₂ | 1.8 - 2.6 (m) |
| O-CH₂- | ~68 | O-CH₂- | ~3.5 (t) |
Vibrational Frequencies: The infrared (IR) spectrum can also be simulated. Key vibrational modes include the C=O stretch of the carboxylic acid, which is expected around 1710-1760 cm⁻¹, and the broad O-H stretch from 2500-3300 cm⁻¹. pressbooks.publibretexts.org The C-O stretching of the ether linkage would also be a characteristic peak.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical, yet scientifically plausible, data based on known values for similar compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Range (cm⁻¹) |
|---|---|---|
| O-H stretch (carboxylic acid dimer) | ~3000 (broad) | 2500 - 3300 libretexts.org |
| C-H stretch (alkane) | ~2960 | 2850 - 3000 |
| C=O stretch (carboxylic acid dimer) | ~1715 | 1710 - 1760 pressbooks.pub |
| C-O-C stretch (ether) | ~1100 | 1050 - 1150 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. acs.org
Conformational Sampling and Dynamics
MD simulations can explore the potential energy surface of the molecule, revealing the different accessible conformations and the energy barriers between them. For this compound, this would involve the puckering motion of the cyclobutane ring and the rotation around the C-O bonds of the propoxy group and the C-C bond of the carboxylic acid group. nih.gov The simulations can quantify the relative populations of the cis and trans isomers and their respective axial and equatorial-like conformers, providing a dynamic picture that complements the static view from geometry optimization.
Solvent Effects on Structure and Reactivity
The structure and reactivity of this compound can be significantly influenced by the solvent. MD simulations using explicit solvent models can shed light on these effects. nih.govnih.govchemrxiv.org In a polar, protic solvent like water, the carboxylic acid group would engage in strong hydrogen bonding with solvent molecules. This solvation is expected to stabilize the anti conformation of the carboxylic acid proton relative to the syn conformation, which is typically more stable in the gas phase. nih.govchemrxiv.org Furthermore, the solvent can influence the conformational equilibrium of the cyclobutane ring and the propoxy side chain. researchgate.net The degree of association of the carboxylic acid, whether it exists as a monomer or a dimer, is also highly dependent on the solvent environment. researchgate.net These simulations are crucial for bridging the gap between theoretical calculations in the gas phase and the behavior of the molecule in a real-world solution.
Mechanistic Pathways and Transition State Analysis
Currently, there is no specific research detailing the mechanistic pathways and transition state analysis for reactions involving this compound. Computational studies on other cyclobutane systems often focus on pericyclic reactions, such as [2+2] cycloadditions and electrocyclic ring openings, or radical-mediated processes. researchgate.netacs.org For instance, the stereospecific synthesis of cyclobutanes from pyrrolidines has been shown to proceed through the formation of a 1,4-biradical intermediate, with the rate-determining step being the extrusion of nitrogen. nih.govacs.orgresearchgate.net The energy barriers and geometries of transition states in these reactions are highly dependent on the substituents present on the cyclobutane ring. Without dedicated computational studies on this compound, any discussion of its specific reaction mechanisms or the structures of its transition states would be purely speculative.
Prediction of Reactivity and Selectivity
Similarly, a predictive understanding of the reactivity and selectivity of this compound is not available in the current body of scientific work. The reactivity of cyclobutane derivatives is known to be influenced by factors such as ring strain, steric hindrance, and the electronic effects of substituents. The propoxy group (an electron-donating group) and the carboxylic acid group (an electron-withdrawing group) at the 1 and 3 positions of the cyclobutane ring would be expected to exert significant control over the molecule's reactivity and regioselectivity in chemical transformations. However, without empirical data or computational modeling, it is not possible to provide specific predictions.
Development of Predictive Models for Cyclobutane Chemistry
The development of predictive models is a key objective in computational chemistry. For cyclobutanes, these models aim to forecast reaction outcomes based on the substrate's structure and the reaction conditions. Such models are often built upon data from a range of computational studies on diverse cyclobutane derivatives. nih.gov These predictive tools can help in the rational design of synthetic routes to complex molecules containing a cyclobutane core. While these general models for cyclobutane chemistry exist, their applicability to this compound has not been tested or validated, highlighting a need for future research in this specific area.
Synthesis and Characterization of Derivatives and Analogs of 3 Propoxycyclobutane 1 Carboxylic Acid
Systematic Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, acid chlorides, and anhydrides. These transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, bioavailability, and reactivity.
Esters and Amides (e.g., alkyl, aryl, substituted)
The conversion of 3-propoxycyclobutane-1-carboxylic acid into its corresponding esters and amides is a primary strategy for diversification. These derivatives are often synthesized to enhance the compound's pharmacokinetic profile or to act as prodrugs.
Esters:
Esterification of this compound can be achieved through several standard methods. The Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), is a common approach for the synthesis of simple alkyl esters. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
The synthesis of a variety of esters allows for the exploration of how different alkyl and aryl groups impact the molecule's properties. For instance, methyl and ethyl esters can increase lipophilicity compared to the parent carboxylic acid, while bulkier esters like tert-butyl esters may be used as protecting groups that can be selectively removed under specific conditions.
Amides:
Amide derivatives are typically synthesized by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling reagent, followed by reaction with a primary or secondary amine. iajpr.comrsc.orgnih.gov A wide array of amines can be utilized, ranging from simple alkylamines to more complex anilines and heterocyclic amines, leading to a diverse library of amide derivatives. nih.gov The resulting amides often exhibit increased metabolic stability compared to esters. The use of phosphonitrilic chloride trimer (PNT) in the presence of a base like N-methylmorpholine (NMM) provides an efficient one-pot procedure for the amidation of carboxylic acids. iajpr.com
Table 1: Representative Examples of Ester and Amide Derivatives of this compound
| Derivative Type | R Group | Reagents and Conditions |
|---|---|---|
| Methyl Ester | -CH₃ | CH₃OH, H₂SO₄ (cat.), reflux |
| Ethyl Ester | -CH₂CH₃ | CH₃CH₂OH, DCC, DMAP, CH₂Cl₂ |
| Phenyl Ester | -C₆H₅ | Phenol, EDC, DMAP, CH₂Cl₂ |
| Benzyl Amide | -CH₂C₆H₅ | 1. SOCl₂, reflux; 2. Benzylamine, Et₃N, CH₂Cl₂ |
| Morpholinyl Amide | -N(CH₂CH₂)₂O | Morpholine, PNT, NMM, CH₂Cl₂ |
Acid Chlorides and Anhydrides as Synthetic Intermediates
Acid chlorides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates for the synthesis of esters and amides, particularly when direct conversion is challenging.
Acid Chlorides:
3-Propoxycyclobutane-1-carbonyl chloride can be readily prepared by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.com The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is generally preferred for milder reaction conditions. The resulting acid chloride is a versatile intermediate that reacts readily with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding derivatives in high yields. smolecule.com The conversion of carboxylic acids to carbonyl chlorides can also be achieved using phosgene (B1210022) in the presence of a catalytic adduct of phosgene and an N,N-disubstituted formamide. google.com
Anhydrides:
Symmetrical anhydrides of this compound can be synthesized by the dehydration of two equivalents of the carboxylic acid, often facilitated by a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by using a coupling reagent such as DCC. A highly efficient method for the synthesis of carboxylic anhydrides involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride, which generates the reactive intermediate Ph₃PCl₂. nih.gov Anhydrides are excellent acylating agents and can be used to introduce the 3-propoxycyclobutanecarbonyl group into various molecules.
Modifications of the Propoxy Substituent
Altering the propoxy group at the 3-position of the cyclobutane (B1203170) ring provides another avenue for creating analogs with potentially different physical, chemical, and biological properties.
Variations in Alkyl Chain Length and Branching
The synthesis of analogs with different alkoxy groups can be achieved by starting from a common intermediate, such as a 3-hydroxycyclobutane-1-carboxylic acid derivative, and performing a Williamson ether synthesis with various alkyl halides. This approach allows for the introduction of a wide range of alkoxy groups, from smaller methoxy (B1213986) and ethoxy groups to larger and more complex branched or cyclic alkyl groups.
Table 2: Examples of 3-Alkoxycyclobutane-1-carboxylic Acid Analogs
| Alkoxy Group | Starting Alkyl Halide | Base |
|---|---|---|
| Methoxy | CH₃I | NaH |
| Ethoxy | CH₃CH₂Br | NaH |
| Isopropoxy | (CH₃)₂CHI | K₂CO₃ |
| Cyclopentyloxy | Cyclopentyl Br | NaH |
The variation in the alkyl chain length and branching can significantly influence the lipophilicity and steric profile of the molecule, which in turn can affect its interaction with biological targets or its properties in material applications.
Introduction of Additional Functionalities onto the Alkoxy Chain
Further diversification can be achieved by introducing additional functional groups onto the alkoxy chain. This can be accomplished by using functionalized alkyl halides in the Williamson ether synthesis. For example, reacting a 3-hydroxycyclobutane-1-carboxylic acid precursor with 2-bromoethanol (B42945) would introduce a terminal hydroxyl group on the alkoxy chain. This hydroxyl group can then be further modified, for instance, by esterification or conversion to an amine.
Cyclobutane Ring Modifications
Recent advances in C-H activation chemistry have opened up new possibilities for the direct functionalization of saturated carbocycles like cyclobutane. nih.gov For instance, palladium-catalyzed transannular γ-C-H arylation of cyclobutane carboxylic acids has been reported, which could potentially be applied to this compound to introduce aryl groups at the γ-position of the cyclobutane ring. nih.gov
Another approach to modifying the cyclobutane ring involves starting from a different cyclobutane precursor. For example, the synthesis could begin with a substituted cyclobutene (B1205218), which is then functionalized and reduced to the desired cyclobutane. The use of cyclobutene-1-carboxylic acid in tandem amidation/Michael addition reactions provides access to trans-β-N-heterocyclic cyclobutane carboximide derivatives, which can be further transformed. chemistryviews.org While not directly applied to the propoxy derivative, these methods illustrate the potential for creating a wide array of substituted cyclobutane analogs.
Introduction of Additional Substituents
The functionalization of the cyclobutane ring of this compound can be achieved through various synthetic transformations, often starting from readily available precursors such as 3-oxocyclobutane-1-carboxylic acid. These modifications allow for the introduction of a wide array of functional groups, leading to a diverse library of derivatives.
One common strategy involves the reaction of 3-oxocyclobutane-1-carboxylic acid with organometallic reagents. For instance, a Grignard reaction can be employed to introduce alkyl or aryl groups at the 3-position. A two-step reaction sequence starting from 3-oxocyclobutane-1-carboxylic acid can yield cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid. calstate.edu This intermediate can then undergo further reactions, such as amide coupling with various amines, to generate a library of 3-hydroxy-3-methylcyclobutane-1-carboxamides. calstate.edu
Another approach to introduce new substituents is through the modification of a hydroxyl group. For example, 3-hydroxycyclobutane-1-carboxylic acid can serve as a precursor where the hydroxyl group is converted to other functionalities. The synthesis of 3-fluorocyclobutylamines from 3-oxocyclobutane carboxylic acid has been reported, highlighting the introduction of fluorine, a key substituent in medicinal chemistry.
The introduction of a trifluoromethyl (CF3) group, another important moiety in drug design, has also been demonstrated on the cyclobutane scaffold. The synthesis of 6-(trifluoromethyl)spiro[3.3]heptane building blocks has been achieved starting from a cyclobutanone (B123998) derivative, showcasing a pathway to incorporate this electron-withdrawing group. chemrxiv.org
Below is a table summarizing examples of the introduction of additional substituents on the cyclobutane ring, starting from precursors related to this compound.
| Starting Material | Reagents and Conditions | Product | Key Substituent Introduced |
| 3-Oxocyclobutane-1-carboxylic acid | 1. Methylmagnesium bromide (Grignard reagent) 2. Amine, coupling agent | cis/trans-3-Hydroxy-3-methylcyclobutane-1-carboxamide | Methyl and Amide |
| 3-Oxocyclobutane-1-carboxylic acid | Multi-step synthesis including fluorination | cis/trans-3-Alkyl/Aryl-3-fluorocyclobutylamines | Fluorine, Alkyl/Aryl, Amine |
| 3-(Trifluoromethyl)-1,1-bis(bromomethyl)cyclobutane | Diethyl malonate, followed by saponification and decarboxylation | 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | Trifluoromethyl, Carboxylic acid |
Alteration of Substitution Pattern
The biological activity and physical properties of cyclobutane derivatives are highly dependent on the stereochemistry of the substituents on the four-membered ring. Therefore, controlling the substitution pattern, particularly the cis/trans isomerism of 1,3-disubstituted cyclobutanes, is a critical aspect of their synthesis.
The diastereoselective synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds has been a subject of significant research. acs.org One notable approach involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org This method allows for the preferential formation of the cis isomer, which is a key structural motif in some biologically active molecules. The choice of reducing agent and reaction conditions plays a crucial role in achieving high diastereoselectivity.
Furthermore, the stereochemical outcome of reactions on the cyclobutane ring can be influenced by the existing substituents. For example, in the Grignard reaction with 3-oxocyclobutane-1-carboxylic acid, a mixture of cis and trans isomers of the resulting 3-hydroxy-3-methylcyclobutane-1-carboxylic acid is typically obtained. calstate.edu These isomers can often be separated chromatographically to provide stereochemically pure compounds for further derivatization.
The table below illustrates different substitution patterns achieved in the synthesis of cyclobutane derivatives.
| Precursor | Reaction | Resulting Substitution Pattern |
| Cyclobutylidene Meldrum's acid derivative | Diastereoselective reduction | Predominantly cis-1,3-disubstituted |
| 3-Oxocyclobutane-1-carboxylic acid | Grignard reaction with MeMgBr | Mixture of cis- and trans-3-hydroxy-3-methyl isomers |
| N-vinyl β-lactams | Domino chemrxiv.orgchemrxiv.org-rearrangement/6π-electrocyclisation | Highly diastereoselective formation of aminocyclobutanes |
Formation of Polycyclic Systems Containing the Cyclobutane Scaffold
Building upon the cyclobutane core of this compound, more complex polycyclic systems can be constructed. These include spirocyclic compounds, where two rings share a single carbon atom, and fused-ring systems, where two rings share two adjacent carbon atoms.
Spirocyclic Systems:
Spiro[3.3]heptane and spiro[3.4]octane derivatives are of particular interest due to their rigid, three-dimensional structures. The synthesis of novel azaspiro[3.4]octanes has been achieved from cyclic carboxylic acids like cyclobutane carboxylate. researchgate.net A practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has also been developed, starting from a commercially available cyclobutanone derivative. chemrxiv.orgchemrxiv.org This multi-step synthesis involves the construction of a 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane intermediate, followed by double alkylation to form the spiro[3.3]heptane core. chemrxiv.org
Fused-Ring Systems:
The formation of fused-ring systems containing a cyclobutane ring often involves intramolecular cyclization reactions. For example, the synthesis of highly substituted cyclobutane fused-ring systems can be achieved from N-vinyl β-lactams through a one-pot domino process involving a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement followed by a 6π-electrocyclisation. nih.gov This method allows for the creation of complex polycyclic structures in a highly diastereoselective manner. nih.gov
Another strategy involves the intramolecular [2+2] photocycloaddition of 1,6-dienes to synthesize cyclobutane fused γ-butyrolactones. arkat-usa.org Additionally, cyclobutane-fused γ-lactams can be synthesized from cyclobutanones via a transoximation and Beckmann rearrangement sequence. rsc.org
The following table provides examples of the formation of polycyclic systems from cyclobutane precursors.
| Cyclobutane Precursor | Reaction Type | Resulting Polycyclic System |
| Cyclobutane carboxylate | Multi-step synthesis including azetidinone formation and reduction | Azaspiro[3.4]octanes |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Double alkylation of TosMIC or malonate diester | 6-(Trifluoromethyl)spiro[3.3]heptane derivatives |
| N-vinyl β-lactams | Domino chemrxiv.orgchemrxiv.org-rearrangement/6π-electrocyclisation | Fused aminocyclobutanes |
| 1,6-dienes with acetal (B89532) tether | Intramolecular [2+2] photocycloaddition | Cyclobutane fused γ-butyrolactones |
| Cyclobutanones | Transoximation and Beckmann rearrangement | Cyclobutane-fused γ-lactams |
Characterization Methods for Novel Derivatives
The unambiguous identification and structural elucidation of novel derivatives and analogs of this compound are paramount. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For cyclobutane derivatives, the chemical shifts and coupling constants of the ring protons are particularly informative for determining the substitution pattern and the relative stereochemistry (cis/trans).
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment. The chemical shifts of the cyclobutane ring carbons can also provide insights into the substitution and stereochemistry.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, which allows for the determination of the molecular formula.
Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can give clues about its structure. The fragmentation of the cyclobutane ring can lead to characteristic fragment ions. For example, the mass spectrum of cyclobutane itself shows a prominent molecular ion peak at m/z 56, with fragmentation leading to ions at m/z 55 (loss of H) and other smaller fragments. docbrown.info
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For derivatives of this compound, characteristic IR absorptions would include:
A strong C=O stretching vibration for the carboxylic acid or its ester or amide derivatives.
A broad O-H stretching vibration for the carboxylic acid group.
C-O stretching vibrations for the propoxy group and the carboxylic acid/ester.
C-H stretching and bending vibrations for the cyclobutane ring and the propoxy group.
X-ray Crystallography:
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. This technique is invaluable for unambiguously determining the cis/trans configuration of substituents on the cyclobutane ring.
The table below summarizes the primary characterization methods and the information they provide for novel cyclobutane derivatives.
| Characterization Method | Information Obtained |
| ¹H NMR Spectroscopy | Proton environment, connectivity, relative stereochemistry |
| ¹³C NMR Spectroscopy | Carbon skeleton, chemical environment of carbons |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms, structural confirmation |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and molecular formula |
| Mass Spectrometry (Fragmentation) | Structural information based on fragmentation patterns |
| Infrared (IR) Spectroscopy | Presence of functional groups |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, absolute stereochemistry |
Potential Applications in Chemical Synthesis and Materials Science
Role as a Chiral Building Block in Asymmetric Synthesis
The presence of multiple stereocenters in 3-Propoxycyclobutane-1-carboxylic acid makes it an attractive candidate for use as a chiral building block in asymmetric synthesis. The synthesis of enantiomerically pure cyclobutanes is a significant area of research, as these structures are key components in many biologically active molecules. nih.govelsevierpure.com The rigid, puckered conformation of the cyclobutane (B1203170) ring can provide a well-defined three-dimensional scaffold, which is crucial for inducing stereoselectivity in chemical reactions. nih.gov
Should the cis and trans isomers of this compound be resolved into their respective enantiomers, they could serve as valuable starting materials for the synthesis of complex chiral molecules. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, without disturbing the stereochemistry of the cyclobutane core. While specific examples utilizing this compound in asymmetric synthesis are not yet reported, the general utility of chiral cyclobutane derivatives is well-established. acs.org
Precursor in the Synthesis of Complex Organic Molecules
While there are no documented total syntheses that explicitly use this compound, its structure suggests it could be a valuable precursor for certain classes of natural products. The propoxy group could be a key structural element or a protecting group that is later modified. The carboxylic acid allows for the facile connection to other parts of a target molecule. The development of synthetic routes to complex molecules often inspires the creation of novel building blocks, and this compound fits the profile of a potentially useful, yet underexplored, synthetic intermediate.
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The construction of these ring systems can often be achieved by leveraging the reactivity of bifunctional precursors. This compound, with its carboxylic acid and the potential for functionalization of the cyclobutane ring, could serve as a scaffold for the synthesis of novel heterocyclic systems.
For instance, the carboxylic acid can be converted into an amide, which could then undergo an intramolecular C-H activation/amination reaction on the cyclobutane ring to form a fused bicyclic lactam. nih.gov Alternatively, the carboxylic acid could participate in multicomponent reactions to build more complex heterocyclic structures. whiterose.ac.uk While specific methodologies starting from this compound have not been detailed, the general principles of using carboxylic acids in heterocycle synthesis are well-established. researchgate.net
Utility as a Ligand Precursor in Organometallic Chemistry and Catalysis
The development of new ligands is crucial for advancing the field of organometallic chemistry and catalysis. The combination of a carboxylic acid and an ether functionality in this compound suggests its potential as a bidentate ligand precursor. The carboxylate group is a well-known coordinating group for a wide range of metal ions, and the ether oxygen of the propoxy group could also participate in metal coordination, forming a chelate ring.
The stereochemistry of the cyclobutane backbone could be used to create a chiral ligand environment around a metal center, which could then be applied in asymmetric catalysis. The rigidity of the cyclobutane ring, combined with the flexibility of the propoxy chain, could lead to unique bite angles and coordination geometries, potentially influencing the selectivity and activity of a metal catalyst. While no specific catalytic applications of ligands derived from this compound have been reported, the foundational principles of ligand design suggest this is a promising area for future exploration.
Exploration in Polymer Science as a Monomer for Novel Polymer Architectures
Polymers derived from cyclobutane-containing monomers have been shown to possess interesting thermal and mechanical properties. nih.govacs.orgund.edu The rigid cyclobutane unit can impart stiffness to the polymer backbone, leading to materials with higher glass transition temperatures and improved thermal stability. This compound could potentially be used as a monomer in the synthesis of novel polyesters or polyamides.
The carboxylic acid group is a suitable functionality for step-growth polymerization. For example, it could be co-polymerized with a diol to form a polyester, or with a diamine to form a polyamide. The propoxy side chain could influence the polymer's properties, such as its solubility and processability. Furthermore, if a di-functionalized version of this molecule were synthesized (e.g., with another carboxylic acid or a hydroxyl group), it could act as a cross-linking agent. Research into polymers from other cyclobutane monomers suggests that this is a viable, though currently unexplored, application for this compound. nih.govkowachemical.com
Supramolecular Chemistry and Self-Assembly Applications
Supramolecular chemistry involves the study of non-covalent interactions between molecules. Carboxylic acids are well-known for their ability to form strong hydrogen bonds, often leading to the formation of dimers or larger self-assembled structures. nih.govresearchgate.net The carboxylic acid group in this compound can participate in such hydrogen-bonding interactions, potentially leading to the formation of one-, two-, or three-dimensional supramolecular architectures.
Challenges and Future Research Directions in 3 Propoxycyclobutane 1 Carboxylic Acid Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the chemistry of 1,3-disubstituted cyclobutanes is the development of efficient, scalable, and stereocontrolled synthetic methods. rsc.orgnih.gov Traditional methods like [2+2] cycloadditions or ring-closing reactions can be low-yielding or lack stereoselectivity. nih.govnih.gov Future research must address these limitations to make 3-propoxycyclobutane-1-carboxylic acid and its derivatives more accessible.
Key challenges include:
Stereocontrol: Achieving a specific cis or trans configuration of the 1,3-substituents is a significant hurdle. acs.orgnih.gov The development of diastereoselective reduction or alkylation strategies is crucial. acs.orgresearchgate.net
Scalability: Many existing methods for creating substituted cyclobutanes are not suitable for large-scale production, limiting their practical application in areas like drug development. acs.orgalentris.org
Sustainability: Future synthetic routes should prioritize the use of environmentally benign reagents and solvents, moving away from hazardous materials often used in traditional organic synthesis. mdpi.com
Table 1: Potential Synthetic Strategies and Future Research Focus
| Synthetic Strategy | Description | Challenges & Future Directions | Key References |
| Modified Malonic Ester Synthesis | A multi-step route involving the cyclization of a malonic ester derivative followed by functional group manipulation to install the propoxy and carboxylic acid groups. | Improving yields for the ring-closing step, which can be slow and low-yielding. Developing catalytic versions to reduce waste and improve atom economy. | acs.org |
| [2+2] Cycloaddition | The reaction of an appropriate ketene (B1206846) or alkene with a vinyl ether to form the cyclobutane (B1203170) ring, followed by conversion of functional groups. | Controlling regioselectivity and stereoselectivity is often difficult in heterodimerizations. nih.gov Future work will focus on developing new organocatalysts or photocatalytic methods to overcome this. nih.govacs.org | nih.govnih.govacs.org |
| Ring Contraction | Synthesis from a more readily available five-membered ring, such as a pyrrolidine (B122466) derivative, via a contractive rearrangement. | This is a newer approach that requires further development to be broadly applicable. Optimizing the conditions for the key nitrogen extrusion step is a primary focus. | nih.gov |
| Functionalization of Precursors | Starting with a simpler cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid, and introducing the propoxy group via reduction and etherification. | Requires efficient and selective methods for ketone reduction that control the stereochemistry of the resulting alcohol. | acs.org |
Unexplored Reactivity Pathways and Selective Transformations
The high ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to unique chemical transformations not typically observed in unstrained systems. nih.govwikipedia.orgmasterorganicchemistry.com This strain can be harnessed as a driving force for ring-opening or rearrangement reactions, providing pathways to more complex molecular architectures. cornell.edunih.govresearchgate.net
Future research will likely investigate:
Strain-Release Reactions: Exploring controlled ring-opening reactions initiated by the carboxylic acid or propoxy group to synthesize novel acyclic or larger ring structures. The inherent strain of the four-membered ring can facilitate such transformations. nih.govnih.gov
Transannular Reactions: Investigating reactions that involve interactions between the substituents at the 1- and 3-positions, which are held in close proximity by the rigid cyclobutane scaffold.
Selective Functionalization: Developing methods to selectively react at one functional group while the other remains intact. For instance, converting the carboxylic acid to an amide or ester without altering the propoxy group, or vice versa, is essential for building molecular diversity.
Advanced Catalytic Methods for Functionalization
Modern catalysis offers powerful tools for modifying complex molecules with high precision. For this compound, catalytic methods could unlock new avenues for creating valuable derivatives. A significant challenge is the selective activation of C–H bonds on the cyclobutane ring, which are generally stronger and less reactive than those in unstrained alkanes. nih.gov
Future directions in this area include:
Directed C–H Functionalization: Using the existing carboxylic acid group as a directing group to guide a transition metal catalyst (e.g., palladium) to selectively functionalize a specific C–H bond on the ring. nih.govnih.govacs.org This could allow for the introduction of aryl, alkyl, or other groups with high regioselectivity and stereocontrol. nih.govnih.gov
Catalytic Cross-Coupling: Developing methods to convert the carboxylic acid into a suitable coupling partner (e.g., a boronic acid or halide) for use in standard cross-coupling reactions to attach more complex fragments.
Asymmetric Catalysis: Employing chiral catalysts to perform enantioselective transformations, which is critical for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. mdpi.comnih.gov
Table 2: Emerging Catalytic Approaches for Cyclobutane Functionalization
| Catalytic Method | Description | Potential Application to Target Compound | Key References |
| Rhodium(II)-Catalyzed C–H Insertion | A rhodium carbene, generated from a diazo compound, inserts into a C–H bond. Catalyst choice can control site-selectivity (e.g., C1 vs. C3). | Could enable functionalization at the C2 or C4 positions, providing access to tetrasubstituted cyclobutanes. | nih.gov |
| Palladium-Catalyzed Directed C–H Arylation | The carboxylic acid is converted to an amide with a directing group (e.g., 8-aminoquinoline), which coordinates to a palladium catalyst and directs arylation to a nearby C–H bond. | Enables the stereospecific synthesis of cis-γ-functionalized cyclobutyl derivatives. nih.gov Could be used to create 1,2,3-trisubstituted cyclobutanes. | nih.govnih.govacs.org |
| Asymmetric Hydrometallation | A rhodium catalyst adds a metal-hydride bond across the double bond of a cyclobutene (B1205218) precursor in an enantioselective manner, followed by functionalization. | While applied to cyclobutenes, this logic could be adapted for precursors to this compound to establish key stereocenters early in the synthesis. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
The synthesis of strained or energetically unstable molecules can present significant safety and scalability challenges in traditional batch reactors. nih.goveuropa.eu Flow chemistry, where reagents are pumped through a network of tubes and mixed in a continuous stream, offers a promising solution. nih.govnih.gov
Future opportunities in this domain involve:
Improved Safety and Control: Flow reactors allow for precise control over reaction temperature and time, minimizing the risks associated with highly exothermic reactions or the formation of unstable intermediates. europa.eunih.gov This is particularly relevant for reactions involving strained rings. nih.gov
Scalability and Throughput: Continuous flow processes can be run for extended periods to produce large quantities of material without the need for large-scale reactors. nih.govbeilstein-journals.org
Automation and Library Synthesis: Integrating flow chemistry with automated systems can enable the rapid synthesis of a library of derivatives of this compound. pharmafeatures.com By systematically varying reaction partners or conditions, researchers can quickly explore the structure-activity relationship for new drug candidates or materials. beilstein-journals.org
Deeper Theoretical Understanding of Structure-Reactivity Relationships
Future theoretical and computational studies are needed to:
Model Conformational Preferences: Accurately predict the preferred puckering of the ring and the equatorial/axial orientation of the propoxy and carboxylic acid groups. This understanding is critical for designing stereoselective reactions. researchgate.net
Analyze Reaction Mechanisms: Use computational chemistry to model transition states and elucidate the mechanisms of ring-opening, functionalization, and catalytic reactions. acs.orgchemrxiv.org This can help explain experimental observations and guide the development of new, more efficient reactions.
Predict Reactivity: Develop models that correlate the electronic properties of the strained ring with its chemical reactivity. For example, understanding how the propoxy group electronically influences the C-C bonds of the ring could predict its susceptibility to cleavage. psu.eduacs.org
Expansion of Applications in Diverse Fields of Chemical Sciences
The rigid, three-dimensional structure of the 1,3-disubstituted cyclobutane scaffold makes it an attractive building block in several areas of chemistry. nih.govlifechemicals.comru.nl While its full potential remains to be explored, it can serve as a bioisostere for other common chemical groups, offering a way to fine-tune the properties of a molecule. nih.gov
Potential future applications include:
Medicinal Chemistry: The cyclobutane ring can be used to conformationally constrain a drug molecule, which can improve its binding affinity to a biological target and enhance its metabolic stability. nih.govru.nl Derivatives of this compound could be explored as scaffolds for developing new therapeutics, such as kinase inhibitors or integrin antagonists. nih.govrsc.org
Materials Science: Cyclobutane derivatives have been incorporated into polymers to create stress-responsive materials. lifechemicals.commit.edu The inherent strain in the ring can be released under mechanical force, leading to changes in the material's properties.
Supramolecular Chemistry: The defined geometry of the scaffold makes it a useful component for building larger, well-ordered molecular assemblies and coordination polymers. lifechemicals.com
Q & A
Q. What are the recommended methods for synthesizing 3-propoxycyclobutane-1-carboxylic acid with high yield and purity?
Methodological Answer:
- Key Steps :
- Synthetic Route Design : Use cyclobutane-carboxylic acid derivatives as precursors. For example, esterification or nucleophilic substitution (e.g., propoxy group introduction) under mild conditions (room temperature or reflux) to preserve the cyclobutane ring stability .
- Catalyst Selection : Employ base catalysts (e.g., K₂CO₃) to facilitate alkoxy group substitution while minimizing side reactions .
- Purification : Utilize column chromatography with polar/non-polar solvent systems to isolate the product. Confirm purity via HPLC (>98%) and characterize using NMR (¹H/¹³C) and HRMS .
Q. How should researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- Spectroscopy :
- NMR : Compare ¹H/¹³C chemical shifts with reference data for cyclobutane derivatives (e.g., δ 1.5–2.5 ppm for cyclobutane protons; δ 170–175 ppm for carboxylic acid carbonyl) .
- FT-IR : Confirm the presence of carboxylic acid (O-H stretch ~2500–3300 cm⁻¹; C=O ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .
2. Chromatography : - HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity. Retention time should match authenticated standards .
3. Elemental Analysis : Verify C, H, N, and O percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?
Methodological Answer:
- Root-Cause Analysis :
- Experimental Reproducibility : Standardize protocols (e.g., solvent grade, heating rate for melting point determination) to reduce variability .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) and X-ray crystallography to identify crystalline forms that may affect solubility or melting behavior .
- Data Harmonization : Cross-reference with databases like PubChem or ChemIDplus to resolve conflicts, noting conditions (e.g., solvent used for solubility tests) .
Q. What strategies optimize regioselective propoxy group introduction in cyclobutane-carboxylic acid derivatives?
Methodological Answer:
- Regioselective Approaches :
- Protecting Groups : Temporarily block the carboxylic acid with tert-butoxycarbonyl (Boc) to direct substitution to the cyclobutane ring’s 3-position .
- Steric Effects : Use bulky bases (e.g., DBU) to favor substitution at less hindered positions .
- Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies for competing reaction pathways .
Q. How can computational tools predict the thermodynamic stability of this compound under varying conditions?
Methodological Answer:
- Computational Workflow :
- Conformational Analysis : Use molecular dynamics (MD) simulations to assess ring strain in cyclobutane and its impact on stability .
- Reactivity Prediction : Leverage databases like PISTACHIO or Reaxys to model degradation pathways (e.g., acid-catalyzed hydrolysis) .
- Thermodynamic Parameters : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) using software like Gaussian to evaluate reaction feasibility .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
